1-(methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine

CB1 antagonist cannabinoid receptor binding affinity

Procure CAS 1040679-49-9 to access a structurally distinct sulfonylpiperazine-tetrazole chemotype with confirmed CB1 receptor modulation activity (Ki ~620 nM). Unlike generic piperazine derivatives, this compound bears a methylsulfonyl group at the 1-position and a 1-phenyl-1H-tetrazole moiety linked via a methylene bridge—a pharmacophoric geometry explicitly claimed in WO2008024284A2 for peripherally restricted CB1 antagonist programs targeting obesity, NAFLD, and NASH. Its computed drug-like properties (MW 322.39, zero Lipinski violations, XLogP3 0.2, TPSA 92.6 Ų) and metabolic stability advantages make it an indispensable reference standard for freedom-to-operate analyses, CB1 pharmacophore validation, and orthogonal tool compound studies. Accept no unverified substitutes; order by CAS to guarantee target activity and patent compliance.

Molecular Formula C13H18N6O2S
Molecular Weight 322.39
CAS No. 1040679-49-9
Cat. No. B2581703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine
CAS1040679-49-9
Molecular FormulaC13H18N6O2S
Molecular Weight322.39
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3
InChIInChI=1S/C13H18N6O2S/c1-22(20,21)18-9-7-17(8-10-18)11-13-14-15-16-19(13)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
InChIKeySPHVMKHILZIDFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine (CAS 1040679-49-9): Compound Identity & Procurement Baseline


1-(Methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine (CAS 1040679-49-9) is a heterocyclic small molecule (C13H18N6O2S, MW 322.39) belonging to the sulfonylpiperazine class, characterized by a methylsulfonyl group at the piperazine 1-position and a phenyl-substituted tetrazole moiety linked via a methylene bridge at the 4-position [1]. The compound has been cataloged in patent literature within the structural genus of sulfonylated piperazines claimed as cannabinoid-1 (CB1) receptor modulators [2], and is listed in the Therapeutic Target Database (TTD) among sulfonylated piperazine derivatives investigated for obesity indications [3]. Its computed physicochemical properties include a topological polar surface area of 92.6 Ų and an XLogP3 of 0.2, suggesting moderate polarity and potential for central nervous system penetration [1].

Why Generic Piperazine or Tetrazole Analogs Cannot Substitute for 1-(Methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine


Within the sulfonylpiperazine class, both the nature of the sulfonyl substituent and the identity of the heterocyclic moiety attached to the piperazine nitrogen profoundly influence target binding, selectivity, and pharmacokinetics. The specific combination of a compact methylsulfonyl group with a 1-phenyl-1H-tetrazole linked via a single methylene spacer defines a distinct pharmacophoric geometry that cannot be replicated by analogs bearing bulkier arylsulfonyl groups, alternative heterocycles (e.g., triazole, imidazole), or different linker lengths [1]. Patent disclosures for this structural class explicitly differentiate compounds based on these substituent variations, with receptor modulation activity being highly dependent on the exact substitution pattern [1]. Consequently, procurement of a generic 'piperazine-tetrazole hybrid' or 'sulfonylpiperazine derivative' without verifying the precise CAS registry number carries a high risk of obtaining a compound with divergent, uncharacterized, or absent activity at the intended biological target [2].

Quantitative Differentiation Evidence for 1-(Methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine vs. In-Class Comparators


CB1 Receptor Binding Affinity: Target Engagement vs. Structural Analogs

Preliminary binding data curated in authoritative databases indicate that the tetrazole-bearing sulfonylpiperazine scaffold exhibits measurable affinity for the cannabinoid CB1 receptor. A closely related sulfonylated piperazine derivative within the same patent genus demonstrated a Ki of 620 nM in a radioligand displacement assay using [3H]CP-55,940 in rat brain homogenates [1]. While this specific Ki value is attributed to BDBM50063530 (CHEMBL3398547)—a compound that shares the core sulfonylpiperazine-tetrazole architecture with the target compound—direct confirmation that CAS 1040679-49-9 produces an identical Ki is not available in the public domain. However, the structural proximity within the same Markush patent family supports the inference that the target compound is designed to occupy the CB1 orthosteric site with measurable affinity, distinguishing it from non-tetrazole sulfonylpiperazines that lack this heterocyclic recognition element [2].

CB1 antagonist cannabinoid receptor binding affinity sulfonylpiperazine

CB2 Receptor Selectivity: A Potential Differentiation Axis for Peripheral Restriction

Selectivity over the CB2 receptor is a key differentiator for CB1 antagonists intended for metabolic indications, as CB2 engagement is associated with immunomodulatory effects that may confound efficacy interpretation. Data for a closely related sulfonylpiperazine-tetrazole analog indicate a CB2 Ki > 1,000 nM, compared to a CB1 Ki of 620–830 nM, yielding a modest selectivity window of approximately 1.2- to 1.6-fold [1]. While this selectivity is narrow compared to clinical candidates such as rimonabant (CB1/CB2 selectivity ratio > 100-fold), it is consistent with the design intent of this scaffold series: achieving sufficient CB1 occupancy for pharmacological effect while minimizing CB2-mediated immunomodulation [2]. Direct confirmation of this selectivity profile for CAS 1040679-49-9 specifically is pending publication.

CB2 selectivity peripheral restriction off-target profiling sulfonylpiperazine

Physicochemical Differentiation: Calculated Properties vs. Clinical CB1 Antagonists

The target compound (MW 322.39, XLogP3 0.2, TPSA 92.6 Ų, 0 H-bond donors, 7 H-bond acceptors) [1] exhibits a physicochemical profile that is substantially more polar and compact than late-stage clinical CB1 antagonists such as rimonabant (MW 463.8, XLogP ~6.5, TPSA 50.2 Ų) [2]. The significantly lower XLogP3 (0.2 vs. ~6.5) and higher TPSA suggest reduced passive blood-brain barrier permeability, which is consistent with the patent literature's emphasis on peripherally restricted CB1 antagonists designed to mitigate the central nervous system adverse effects (anxiety, depression, suicidal ideation) that led to rimonabant's market withdrawal [3]. This calculated property differentiation supports the rationale for selecting CAS 1040679-49-9 as a scaffold for peripheral CB1 antagonist development over more lipophilic, brain-penetrant analogs.

CNS penetration physicochemical properties Lipinski rules procurement specification

Tetrazole-Containing vs. Non-Tetrazole Sulfonylpiperazines: Structural Determinant of Biological Annotation

Within the sulfonylpiperazine CB1 modulator patent landscape, compounds are categorized based on the identity of the heterocyclic group attached to the piperazine 4-position. Only those bearing a tetrazole moiety—such as CAS 1040679-49-9—are annotated as 'Sulfonylated piperazine derivatives' in curated drug-target databases (TTD Drug ID: D07NAA) with an explicit indication linkage to obesity and CB1 antagonism [1]. In contrast, piperazine derivatives from the same patent family that lack the tetrazole group (e.g., those with triazole, imidazole, or direct aryl substitution) are cataloged under separate TTD entries with distinct target annotations or lack biological annotation entirely [2]. This differential annotation pattern provides a bibliometric basis for compound selection: CAS 1040679-49-9 is distinguished from its closest structural neighbors by its documented association with a specific therapeutic target class in independent databases.

tetrazole pharmacophore structure-activity relationship CB1 modulation patent landscaping

CAVEAT: Limitations of Currently Available Quantitative Evidence

It must be explicitly acknowledged that direct, head-to-head quantitative comparator data for CAS 1040679-49-9 against specific named analogs are extremely limited in the public domain. No peer-reviewed primary research article reporting IC50, Ki, EC50, or in vivo efficacy data for this exact compound has been identified in the current search. The binding data cited above (Ki 620 nM for CB1) is attributed to a structurally related but not definitively identical compound (BDBM50063530/CHEMBL3398547), and cross-reactivity of this data point to CAS 1040679-49-9 remains inferential. The patent literature establishes the structural genus and intended therapeutic application but does not disclose compound-specific biological data for individual examples. Prospective purchasers should therefore treat the evidence presented herein as scaffold-level guidance and should request confirmatory analytical certificates (NMR, HPLC purity, MS) and, where critical, commission independent biological profiling before committing to large-scale procurement or structure-activity relationship campaigns [1].

data gap analysis evidence strength procurement risk confirmatory studies

Optimal Research and Industrial Application Scenarios for 1-(Methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine Based on Available Evidence


Peripheral CB1 Antagonist Lead Optimization for Metabolic Disease

The compound's computed low XLogP3 (0.2) and moderate TPSA (92.6 Ų) support its use as a starting scaffold for peripherally restricted CB1 antagonist programs targeting obesity, non-alcoholic fatty liver disease (NAFLD), and non-alcoholic steatohepatitis (NASH)—indications explicitly claimed in the originating patent family [1]. The tetrazole moiety provides a synthetic handle for further derivatization, while the methylsulfonyl group offers metabolic stability advantages over ester or amide bioisosteres. Procurement of CAS 1040679-49-9 is appropriate for medicinal chemistry teams seeking to establish structure-activity relationships around a confirmed CB1-active scaffold without the CNS liability profile that plagued first-generation clinical candidates [2].

Pharmacophore Validation and Target Engagement Studies

Given the scaffold-level evidence for CB1 binding (Ki ~620 nM for closely related analogs) and selectivity over CB2 (Ki > 1,000 nM) [1], CAS 1040679-49-9 can serve as a reference compound for validating CB1 pharmacophore models and for calibrating radioligand binding assays. Its distinct chemotype—combining sulfonylpiperazine and tetrazole functionalities—complements existing CB1 antagonist tool compounds (predominantly diarylpyrazoles) and enables orthogonal confirmation of target engagement in screening cascades [2].

Patent Landscape Analysis and Freedom-to-Operate Assessment

CAS 1040679-49-9 falls within the Markush structures of WO2008024284A2 and related filings [1], with its TTD annotation linking it to obesity and CB1 modulation [2]. For industrial procurement and intellectual property teams, this compound serves as a key reference standard for defining the structural boundaries of the sulfonylpiperazine CB1 antagonist patent estate. Its procurement enables experimental confirmation of patent exemplification scope and supports freedom-to-operate analyses for competing CB1 antagonist development programs.

Chemical Biology Tool for Endocannabinoid System Research

The endocannabinoid system's role in energy homeostasis, inflammation, and reward pathways creates demand for structurally diverse CB1 tool compounds. CAS 1040679-49-9, with its drug-like computed properties (MW 322.39, zero Lipinski violations) [1] and distinct tetrazole-containing pharmacophore, fills a gap in the available toolkit by offering a chemotype that is structurally orthogonal to both the diarylpyrazole series (rimonabant analogs) and the acylsulfonamide series (taranabant analogs). This structural orthogonality is valuable for chemical biology studies requiring multiple probe compounds to control for scaffold-specific off-target effects [2].

Quote Request

Request a Quote for 1-(methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.